molecular formula C21H16FN3O3S B2932859 2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-phenylacetamide CAS No. 879139-60-3

2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-phenylacetamide

Cat. No.: B2932859
CAS No.: 879139-60-3
M. Wt: 409.44
InChI Key: FSMQQLQHJMLAOO-UHFFFAOYSA-N
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Description

This compound is a thieno[3,2-d]pyrimidine derivative characterized by a 2,4-dioxo-tetrahydropyrimidine core substituted with a 4-fluorobenzyl group at position 3 and an N-phenylacetamide moiety at position 1. Its molecular formula is C₂₁H₁₆FN₃O₃S, with a molecular weight of 409.44 g/mol (ChemSpider ID: 879138-87-1) .

Properties

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O3S/c22-15-8-6-14(7-9-15)12-25-20(27)19-17(10-11-29-19)24(21(25)28)13-18(26)23-16-4-2-1-3-5-16/h1-11,17,19H,12-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANIJKNVLKCEMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C3C=CSC3C(=O)N(C2=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-phenylacetamide is a thieno[3,2-d]pyrimidine derivative that has garnered attention due to its potential biological activities. This article discusses its biological activity, mechanisms of action, and relevant case studies.

Structural Characteristics

This compound possesses a complex structure characterized by:

  • Thieno[3,2-d]pyrimidine core : A bicyclic structure that contributes to its biological activity.
  • Fluorophenyl group : Enhances lipophilicity and may influence binding affinity to targets.
  • Acetamide moiety : Often involved in interactions with biological macromolecules.

The molecular formula of this compound is C21H17FN4O4C_{21}H_{17}FN_4O_4 with a molecular weight of approximately 432.4 g/mol.

Biological Activity Overview

Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit a range of biological activities, including:

  • Anticancer Activity : Several studies have reported the cytotoxic effects of thieno[3,2-d]pyrimidine derivatives against various cancer cell lines.
  • Inhibition of Enzymatic Activity : These compounds often act as inhibitors for specific enzymes involved in cancer progression and other diseases.

Table 1: Summary of Biological Activities

Activity TypeTarget/MechanismReference
AnticancerInhibition of MIF2 tautomerase
CytotoxicityInhibition against MDA-MB-231 cells
Enzyme InhibitionDihydrofolate reductase (DHFR)
Kinase InhibitionTyrosine kinase activity

The mechanism by which This compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit the activity of MIF2 with an IC50 value indicating potent inhibition at low micromolar concentrations. This suggests a strong interaction with the target enzyme leading to reduced enzymatic activity and subsequent cellular effects.
    • Example IC50 values from related compounds:
      • 4-CPPC: 47 ± 7.2 μM
      • Compound 3a: 15 ± 0.8 μM
      • Compound 3b: 7.2 ± 0.6 μM .
  • Cellular Uptake and Interaction : The unique structural features allow for effective cellular uptake and interaction with intracellular targets. The presence of the fluorophenyl group may enhance permeability through lipid membranes.

Study on Anticancer Properties

A significant study evaluated the anticancer properties of various thieno[3,2-d]pyrimidine derivatives against breast cancer cell lines (MDA-MB-231). The results showed that compounds similar to This compound exhibited inhibitory effects ranging from 43% to 87% in cell viability assays .

Structure–Activity Relationship (SAR)

Another study focused on the structure–activity relationship of thieno[3,2-d]pyrimidine derivatives. It was found that modifications at specific positions significantly altered their potency against target enzymes such as DHFR and various kinases . This indicates that careful structural modifications can enhance biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrimidine/Thienopyrimidine Cores
Compound Name Core Structure Substituents Key Physical Properties Synthesis Highlights
Target Compound (C₂₁H₁₆FN₃O₃S) Thieno[3,2-d]pyrimidine 3-(4-Fluorobenzyl), 1-(N-phenylacetamide) Molecular weight: 409.44 g/mol Not explicitly described in evidence
2-(4-(2,4-Dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-ylamino)-N-phenylacetamide (4j) Pyrimidine 4-(2,4-Dimethoxyphenyl), 6-(4-fluorophenyl), 2-(N-phenylacetamide) MP: Not reported; MW: 458.18 g/mol EDC/HOBt-mediated coupling
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine 3-Phenylpyrazolo[3,4-d]pyrimidine Promising biological activity Vilsmeier–Haack reagent and ammonium carbonate
N-(3-Chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxo-tetrahydropyrimidine derivatives Tetrahydropyrimidine 3-(2,4-Difluorobenzyl), 5-substituted sulfonamides, N-(3-chloro-4-fluorophenyl) MP: Not reported EDC/HOBt-mediated amidation

Key Observations :

  • Substituent Effects : Fluorine atoms (e.g., 4-fluorophenyl in the target vs. 2,4-difluorobenzyl in ) modulate electron-withdrawing effects and bioavailability. The N-phenylacetamide group (target and ) may improve solubility and receptor binding.
  • Synthetic Methods : Most compounds employ carbodiimide-mediated coupling (EDC/HOBt), while uses a specialized Vilsmeier–Haack approach for heterocyclic fusion.

Research Implications and Gaps

  • Target Compound : The lack of explicit biological or thermal data limits direct comparisons. Further studies should evaluate its enzyme inhibition (e.g., COX-2, EGFR) and pharmacokinetics.
  • Structural Optimization: Hybridizing the thienopyrimidine core (target, ) with sulfonamide or pyrazolo groups () could enhance selectivity.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this thieno[3,2-d]pyrimidin-1-yl acetamide derivative?

Answer:
The compound can be synthesized via multi-step protocols involving:

  • Step 1: Preparation of the thieno[3,2-d]pyrimidin-2,4-dione core via cyclization of substituted thioureas or via coupling reactions using carbodiimides (e.g., EDC·HCl) and activators like HOBt .
  • Step 2: Alkylation at the N1-position using a 4-fluorobenzyl bromide derivative under basic conditions (e.g., K₂CO₃ in DMF) to introduce the fluorophenylmethyl group .
  • Step 3: Acetamide formation via coupling the intermediate with phenylacetic acid derivatives using peptide coupling reagents (e.g., HATU) .
    Key Considerations: Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Basic: How can researchers verify the structural integrity and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): Assign peaks for the thieno-pyrimidine core (e.g., δ 7.2–8.1 ppm for aromatic protons), fluorophenyl group (δ 7.0–7.4 ppm), and acetamide NH (δ 10–11 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Use a C18 column (e.g., Chromolith®) with a water/acetonitrile mobile phase (0.1% formic acid) to assess purity (>95%) .
  • Mass Spectrometry (LC-MS): Confirm molecular weight (calculated for C₂₁H₁₆F₂N₃O₃S: 452.4 g/mol) .

Basic: What solvent systems are optimal for solubility and formulation in biological assays?

Answer:

  • Primary Solubility: Test in DMSO (10–50 mM stock solutions) due to the compound’s hydrophobic thieno-pyrimidine core .
  • Aqueous Compatibility: Dilute stock in PBS (pH 7.4) with <1% DMSO for cell-based assays. For poor solubility, use cyclodextrin-based formulations .
  • Stability: Monitor degradation via UV-Vis spectroscopy (λmax ~260–280 nm) under varying pH (4–9) and temperature (4–37°C) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Answer:

  • Core Modifications: Synthesize analogs with substituents at the pyrimidine C5/C6 positions (e.g., methyl, chloro) to assess steric/electronic effects on target binding .
  • Fluorophenyl Group: Replace 4-fluorophenyl with other halogens (Cl, Br) or electron-withdrawing groups (CF₃) to evaluate metabolic stability .
  • Acetamide Linker: Introduce α-methyl or β-cyclic constraints to probe conformational flexibility .
    Methodology: Pair in vitro assays (e.g., enzyme inhibition IC₅₀) with computational docking (AutoDock Vina) to correlate structural changes with activity .

Advanced: How should researchers address contradictions in reported biological activity data?

Answer:

  • Purity Verification: Re-analyze batches via LC-MS to rule out impurities (e.g., residual EDC·HCl or HOBt byproducts) affecting bioactivity .
  • Assay Conditions: Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine for kinase inhibition) .
  • Batch Variability: Compare activity across ≥3 independent synthetic batches using ANOVA to identify outlier datasets .

Advanced: What analytical methods are recommended for detecting degradation products during stability studies?

Answer:

  • Forced Degradation: Expose the compound to heat (40–60°C), UV light (254 nm), and oxidative conditions (H₂O₂) .
  • Detection: Use UPLC-QTOF-MS with a BEH C18 column (1.7 µm) to identify degradation products (e.g., hydrolyzed acetamide or oxidized thieno-pyrimidine) .
  • Quantitation: Validate methods per ICH guidelines (linearity R² >0.99, LOD <0.1%) .

Advanced: How can metabolic stability be evaluated in preclinical models?

Answer:

  • In Vitro Hepatic Metabolism: Incubate with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 min .
  • Metabolite Identification: Use high-resolution MS (Orbitrap) to detect phase I (oxidation) and phase II (glucuronidation) metabolites .
  • In Vivo Correlation: Administer the compound to rodents (IV/PO) and collect plasma/bile for pharmacokinetic profiling (AUC, t₁/₂) .

Advanced: What in vivo models are suitable for assessing efficacy in disease-relevant contexts?

Answer:

  • Inflammation Models: Use murine collagen-induced arthritis (CIA) to evaluate TNF-α or IL-6 inhibition .
  • Oncology Models: Test in xenografts (e.g., HCT-116 colon cancer) with dosing regimens adjusted based on in vitro IC₅₀ and murine PK data .
  • Toxicology: Conduct 14-day repeat-dose studies in rodents (OECD 407 guidelines) with histopathology and serum biochemistry .

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